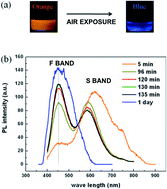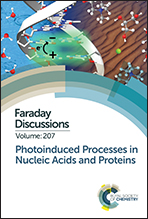Introductory lecture: origins and applications of efficient visible photoluminescence from silicon-based nanostructures
Faraday Discussions Pub Date: 2020-06-01 DOI: 10.1039/D0FD00018C
Abstract
A variety of silicon-based nanostructures with dimensions in the 1–5 nm range now emit tunable photoluminescence (PL) spanning the visible range. Achievement of high photoluminescence quantum efficiency (PLQY) relies critically on their surface chemistry passivation and an impressive “tool box” of options have been developed. Two distinct PL bands are dominant. The “S-Band” (red–green emission with Slow microsecond decay) has PLQY that has steadily improved from ∼3% in 1990 to 65 ± 5% by 2017. The “F-Band” (blue–yellow with Fast nanosecond decay) has reported PLQY values that have improved from ∼0.1% in 1994 to as high as ∼90% by 2016. The vast literature on both bands is surveyed and for the S-band, size-structure-PL correlations and selective photo-excitation studies are highlighted. Resonant photoexcitation and single quantum dot studies have revealed the key role of quantum confinement and the excitonic phonon-assisted nature of the radiative transitions. For the F-band, in contrast, specific phenomenological studies are highlighted that demonstrate similar emission without the presence of silicon nanostructures. Low PLQY F-band emission from pure silicon–silica core shell systems is probably associated with oxide-related defects, but ultrahigh PLQY from many lower temperature synthesis routes is likely to be from carbon-based nanostructures or chromophores, not silicon nanostructures. Potential applications for both PL bands include sensing, medical imaging, theranostics, photovoltaics, LED colour converters and nano-thermometry. Emerging “green” synthesis routes are mentioned. If scalability and cost are significantly improved then a number of other proposed uses of ultra-efficient PL from “nano-Si” could become viable in cosmetics, catalysis, security and forensics.


Recommended Literature
- [1] High- and low-temperature mechanisms in the thermal decomposition of acetic acid
- [2] Contents list
- [3] Microneedle-assisted dendritic cell-targeted nanoparticles for transcutaneous DNA immunization
- [4] Raman spectroscopy as a process analytical technology tool for the understanding and the quantitative in-line monitoring of the homogenization process of a pharmaceutical suspension
- [5] Estimates of average bond energies and resonance energies of hydrocarbons
- [6] Front cover
- [7] Catalysis by cobalto-cyano complexes in non-aqueous solvents
- [8] Corn peptides improved obesity-induced non-alcoholic fatty liver disease through relieving lipid metabolism, insulin resistance and oxidative stress†
- [9] Sustainable desalination using a microbial capacitive desalination cell†
- [10] The dome of gold nanolized for catalysis†










